molecular formula C12H17BrN2 B13208539 1-(4-Bromophenyl)-5-methyl-1,4-diazepane

1-(4-Bromophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13208539
M. Wt: 269.18 g/mol
InChI Key: NQYACBAJLRDBNE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-methyl-1,4-diazepane is an organic compound featuring a bromophenyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 4-bromobenzyl chloride with 5-methyl-1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-methyl-1,4-diazepane can be compared with other similar compounds, such as:

Uniqueness: The presence of the bromine atom in this compound imparts unique electronic and steric properties, making it distinct from its halogenated analogs. These properties can influence its reactivity and interaction with biological systems, potentially leading to unique pharmacological profiles .

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H17BrN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3

InChI Key

NQYACBAJLRDBNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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